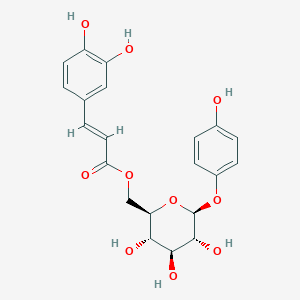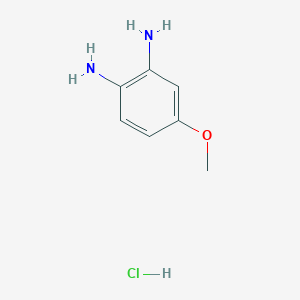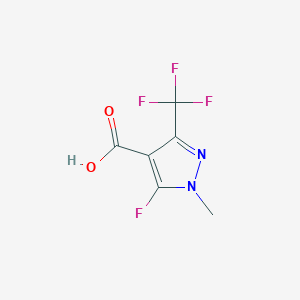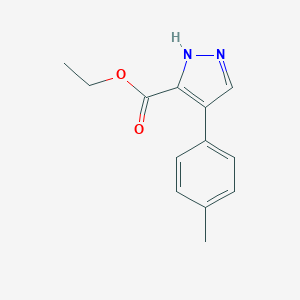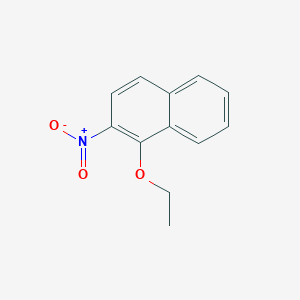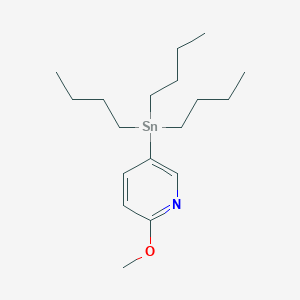![molecular formula C9H9N3O B180552 N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide CAS No. 174610-11-8](/img/structure/B180552.png)
N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide
Übersicht
Beschreibung
“N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide” is a chemical compound with the CAS Number: 174610-11-8 . It has a molecular weight of 175.19 and its IUPAC name is N-(1H-pyrrolo[2,3-c]pyridin-5-yl)acetamide .
Molecular Structure Analysis
The InChI code for “N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide” is 1S/C9H9N3O/c1-6(13)12-9-4-7-2-3-10-8(7)5-11-9/h2-5,10H,1H3,(H,11,12,13) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide” is a solid at room temperature . It has a melting point of 220°C .Wissenschaftliche Forschungsanwendungen
Migraine Treatment : A study by Filla et al. (2003) discussed the development of selective 5-HT(1F) receptor agonists, including N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide analogues, for treating migraines. They found that some analogues demonstrated oral activity in a model indicative of antimigraine activity (Filla et al., 2003).
Tautomerism Studies : Katritzky and Ghiviriga (1995) applied the SIMPLE technique to study the tautomerism of N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide derivatives, which helps in understanding chemical reactivity and stability (Katritzky & Ghiviriga, 1995).
Natural Product Isolation : Li et al. (2008) isolated new pyrrole alkaloids, including N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide derivatives, from an endophytic fungus, providing insights into natural product chemistry and potential pharmacological activities (Li et al., 2008).
Synthesis of Novel Compounds : Research by Reinecke and Ritter (1997) involved the synthesis of novel compounds using N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide in the context of polymer chemistry, demonstrating its utility in creating new materials (Reinecke & Ritter, 1997).
Antifungal and Insecticidal Activities : Zhou Bing-se (2013) designed and synthesized N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide compounds with antifungal and insecticidal activities, showing its potential in agricultural applications (Zhou Bing-se, 2013).
Antimicrobial and Antitumor Activities : Studies like those by Fadda et al. (2017) and Saeedian Moghadam and Amini (2018) explored the synthesis of heterocycles incorporating N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide for antimicrobial and antitumor activities, highlighting its relevance in medicinal chemistry (Fadda et al., 2017), (Saeedian Moghadam & Amini, 2018).
Alzheimer's Disease Research : Umar et al. (2019) synthesized 2-(piperazin-1-yl)N-(1H-pyrrolo[3,4-b]pyridin-3-yl)acetamides as potential inhibitors for acetylcholinesterase and amyloid β aggregation, relevant in Alzheimer's disease research (Umar et al., 2019).
Cancer Research : Research by Wang et al. (2015) involved modifying N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide derivatives as PI3K inhibitors, showcasing its potential in cancer therapy (Wang et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Eigenschaften
IUPAC Name |
N-(1H-pyrrolo[2,3-c]pyridin-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6(13)12-9-4-7-2-3-10-8(7)5-11-9/h2-5,10H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKMHSQQCZNILL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C2C(=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-azaniumyl-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-azaniumyl-4-carboxylatobutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate](/img/structure/B180472.png)
![4-Chloro-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B180473.png)

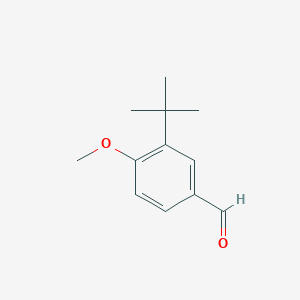
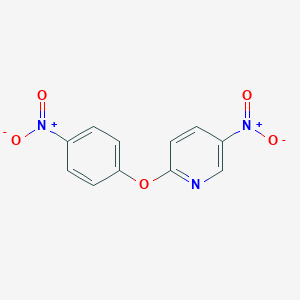
![(4R,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B180487.png)
